[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol
Description
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol is a heterocyclic compound that features a thiazole ring substituted with methylsulfanyl groups at positions 3 and 5, and a hydroxymethyl group at position 4
Properties
IUPAC Name |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVTEYXNRZCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-mercaptoacetaldehyde with methyl iodide to form 2-(methylthio)acetaldehyde, which is then reacted with thiosemicarbazide to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its thiazole ring is known for its biological activity, and the presence of methylsulfanyl groups can enhance its interaction with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other high-value products.
Mechanism of Action
The mechanism of action of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl groups can enhance the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol: Unique due to the presence of both methylsulfanyl and hydroxymethyl groups.
[3,5-Dimethyl-1,2-thiazol-4-yl]methanol: Lacks the methylsulfanyl groups, resulting in different chemical properties.
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methylsulfanyl and hydroxymethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol is a compound of significant interest due to its diverse biological activities. The thiazole ring structure is known for its pharmacological properties, including antimicrobial, antifungal, and anticancer effects. The presence of methylsulfanyl groups enhances its interaction with biological targets, making it a valuable candidate in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Methylsulfanyl Groups : These groups can enhance the compound's lipophilicity and biological activity.
- Hydroxymethyl Group : This group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
The mechanism of action involves the interaction of this compound with specific molecular targets in biological systems. The thiazole ring can modulate the activity of enzymes and receptors. The methylsulfanyl groups increase binding affinity and selectivity, while the hydroxymethyl group facilitates additional hydrogen bonding interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : It demonstrated antifungal activity against common pathogens like Candida species.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 1.61 ± 1.92 |
| HCT116 | 1.98 ± 1.22 |
These results suggest that this compound may act through mechanisms involving apoptosis induction or cell cycle arrest .
Mechanistic Studies
Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which is essential for regulating apoptosis in cancer cells. This interaction is critical for its anticancer activity .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study evaluated its efficacy against a panel of bacterial and fungal pathogens, demonstrating significant inhibition compared to standard antibiotics.
- Anticancer Activity Assessment : Another research focused on its cytotoxic effects on various cancer cell lines, revealing that it could inhibit cell growth effectively at low concentrations.
- Mechanistic Insights : Investigations into the molecular interactions revealed that the compound binds to specific enzyme sites, altering their activity and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
